molecular formula C9H12ClN B7847017 1-(2-Chlorophenyl)propan-1-amine

1-(2-Chlorophenyl)propan-1-amine

Cat. No.: B7847017
M. Wt: 169.65 g/mol
InChI Key: DSVIGDPJWCJAHL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11ClN. It is a derivative of phenylpropanamine and contains a chlorine atom attached to the second position of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)propan-1-amine can be synthesized through several methods, including:

  • Reductive Amination: This involves the reaction of 2-chlorobenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Nucleophilic Substitution: Another method involves the substitution reaction of 2-chlorobenzyl chloride with propylamine under suitable conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, which are optimized for efficiency and yield. The choice of reducing agent and reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

1-(2-Chlorophenyl)propan-1-amine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(2-chlorophenyl)propan-1-one.

  • Reduction: Reduction reactions can lead to the formation of 1-(2-chlorophenyl)propane.

  • Substitution: Substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: 1-(2-chlorophenyl)propan-1-one

  • Reduction: 1-(2-chlorophenyl)propane

  • Substitution: Various derivatives depending on the substituent used.

Scientific Research Applications

1-(2-Chlorophenyl)propan-1-amine has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals.

  • Medicine: It is investigated for its potential therapeutic effects in various medical conditions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)propan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chlorophenyl)propan-1-amine is similar to other phenylpropanamine derivatives, such as:

  • 1-(3-Chlorophenyl)propan-1-amine

  • 1-(4-Chlorophenyl)propan-1-amine

  • 1-(2-Chlorophenyl)ethan-1-amine

These compounds differ in the position of the chlorine atom on the benzene ring, which can influence their chemical properties and biological activities. This compound is unique in its specific substitution pattern, which may confer distinct advantages in certain applications.

Properties

IUPAC Name

1-(2-chlorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVIGDPJWCJAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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